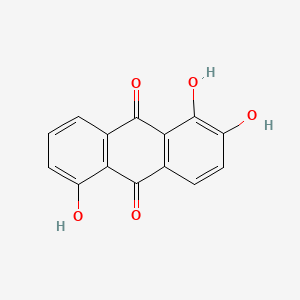
1,2,5-Trihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trihydroxyanthraquinone, also known as oxyanthrarufin, is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is part of the trihydroxyanthraquinone family, which includes several isomers with varying positions of hydroxyl groups. These compounds are known for their vibrant colors and have been historically significant as dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Trihydroxyanthraquinone can be synthesized through a nucleophilic substitution reaction of anthracene. The process involves the nitration of anthracene to produce 2-nitroanthracene, which is then subjected to further reactions to introduce hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of 1,2-dihydroxyanthracene-9,10-dione in the presence of boric acid and fuming sulfuric acid, followed by hydrolysis . Another method includes the reaction of 5,6-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,2,5-Trihydroxyanthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer properties and ability to inhibit cancer cell proliferation.
Industry: Utilized as a dye and in photopolymerization processes under green LED irradiation.
Mécanisme D'action
The mechanism of action of 1,2,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It inhibits key cellular proteins involved in cancer progression, such as kinases and topoisomerases.
Comparaison Avec Des Composés Similaires
1,2,5-Trihydroxyanthraquinone is unique among its isomers due to the specific positions of its hydroxyl groups. Similar compounds include:
- 1,2,3-Trihydroxyanthraquinone (anthragallol)
- 1,2,4-Trihydroxyanthraquinone (purpurin)
- 1,2,6-Trihydroxyanthraquinone (flavopurpurin)
- 1,2,7-Trihydroxyanthraquinone (isopurpurin)
- 1,2,8-Trihydroxyanthraquinone (oxychrysazin)
Each of these compounds has unique properties and applications, but this compound stands out for its specific reactivity and potential in various fields.
Propriétés
Numéro CAS |
6486-93-7 |
|---|---|
Formule moléculaire |
C14H8O5 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
1,2,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-8-3-1-2-6-10(8)12(17)7-4-5-9(16)14(19)11(7)13(6)18/h1-5,15-16,19H |
Clé InChI |
FMRLRBCECZNJNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


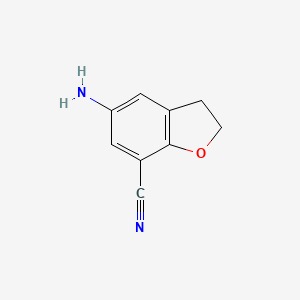
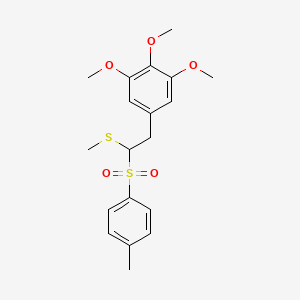
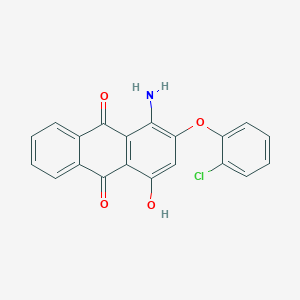
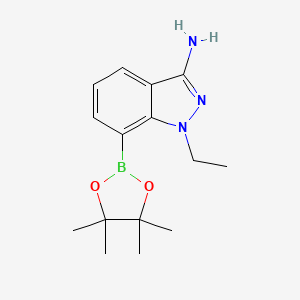
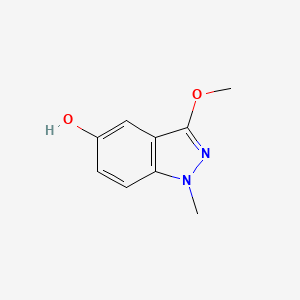
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
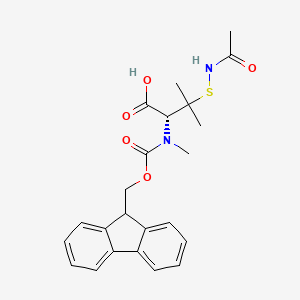

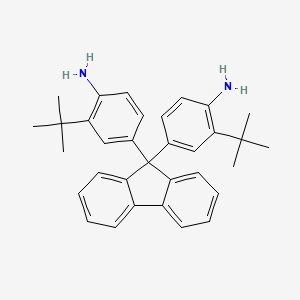
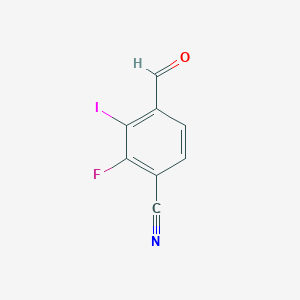
![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
